molecular formula C6H12ClNO4S B1421896 [(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride CAS No. 1093123-73-9

[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride

Cat. No.: B1421896
CAS No.: 1093123-73-9
M. Wt: 229.68 g/mol
InChI Key: BQOGPKYVTQMVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO4S. It is known for its role as a glutamine synthetase inhibitor and an anti-tuberculosis agent. This compound mimics L-Glutamate and targets enzymes involved in glutamine biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride typically involves the reaction of tetrahydrothiophene-3-carboxylic acid with appropriate reagents to introduce the amino and dioxidotetrahydrothienyl groups. The reaction conditions often require controlled temperatures and the use of solvents like DMSO to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce various functional groups to the molecule .

Scientific Research Applications

[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its role in inhibiting glutamine synthetase, which is crucial in various biological processes.

    Medicine: Its anti-tuberculosis properties make it a candidate for drug development and therapeutic research.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by mimicking L-Glutamate and inhibiting glutamine synthetase. This inhibition disrupts the biosynthesis of glutamine, which is essential for various cellular functions. The molecular targets include enzymes involved in the glutamine biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-Dioxidotetrahydrothien-3-yl)glycine
  • 3-(Carboxymethylamino)thiolane 1,1-dioxide
  • N-(Tetrahydro-1,1-dioxido-3-thienyl)-glycine

Uniqueness

[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride is unique due to its specific inhibition of glutamine synthetase and its potential as an anti-tuberculosis agent. Its structural features allow it to effectively mimic L-Glutamate, making it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)amino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S.ClH/c8-6(9)3-7-5-1-2-12(10,11)4-5;/h5,7H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOGPKYVTQMVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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